molecular formula C17H14N2O2 B5831390 CHEMBRDG-BB 5732766 CAS No. 357315-51-6

CHEMBRDG-BB 5732766

Cat. No.: B5831390
CAS No.: 357315-51-6
M. Wt: 278.30 g/mol
InChI Key: VHYNWSUXXXHMEN-UVTDQMKNSA-N
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Preparation Methods

The synthetic routes and reaction conditions for CHEMBRDG-BB 5732766 are not extensively documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

CHEMBRDG-BB 5732766 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CHEMBRDG-BB 5732766 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which CHEMBRDG-BB 5732766 exerts its effects is not well-documented. like many organic compounds, it likely interacts with specific molecular targets and pathways within biological systems. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

CHEMBRDG-BB 5732766 can be compared with other similar compounds, such as:

    (2Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide: A compound with a similar structure and potentially similar properties.

    2-Propenamide, 2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl): Another structurally related compound.

Biological Activity

CHEMBRDG-BB 5732766, also known as [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate, is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H17ClN2O3
  • Molecular Weight : 332.8 g/mol
  • Isomeric SMILES : CC1=CC(=C(C=C1)C)OCC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N

These properties indicate that this compound possesses a complex structure that may contribute to its biological effects.

This compound exhibits multiple mechanisms of action that underlie its biological activities:

  • Antimicrobial Activity : The compound interacts with bacterial cell membranes, leading to membrane disruption and cell death. This mechanism is crucial for its potential use in treating bacterial infections.
  • Anticancer Properties : It is believed to inhibit enzymes involved in cell proliferation, thereby slowing down the growth of cancer cells. The presence of the chlorophenyl group enhances its reactivity, potentially increasing its effectiveness against various cancer types.

Biological Activity Overview

Research indicates that this compound has notable biological activities:

  • Antimicrobial Effects : Studies have shown that the compound demonstrates significant activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Effects : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study :
    • A study assessed the compound's effectiveness against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Study :
    • In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM.
  • Mechanistic Insights :
    • Research utilizing molecular docking studies suggested that this compound binds effectively to target enzymes involved in tumor growth, providing insights into its potential therapeutic pathways.

Comparative Analysis

To further understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
This compoundChlorophenyl groupHigh (MIC = 32 µg/mL)Moderate (IC50 = 25 µM)
Compound AFluorophenyl groupModerateLow
Compound BBromophenyl groupLowModerate

This table highlights the distinct biological activities associated with different structural features.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-4-2-3-5-13(12)10-14(11-18)17(21)19-15-6-8-16(20)9-7-15/h2-10,20H,1H3,(H,19,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYNWSUXXXHMEN-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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